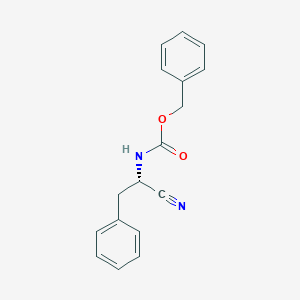

(S)-Benzyl (1-cyano-2-phenylethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11,13H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNUPIUEKUPWOE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C#N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555199 | |

| Record name | Benzyl [(1S)-1-cyano-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21947-21-7 | |

| Record name | Benzyl [(1S)-1-cyano-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The preparation of (S)-Benzyl (1-cyano-2-phenylethyl)carbamate typically involves two main stages:

Preparation of α-Aminonitrile Intermediate

The α-aminonitrile is a key precursor, synthesized commonly via Strecker-type reactions or related methods involving aldehydes, ammonia or amines, and cyanide sources.

General Procedure for Primary α-Aminonitriles (Strecker Reaction):

- Sodium cyanide (NaCN) is dissolved in water and stirred.

- Ammonium chloride (NH4Cl) is added to provide the ammonium ion source.

- The corresponding aldehyde (e.g., benzaldehyde for the phenylethyl moiety) dissolved in methanol is added.

- The mixture is stirred vigorously at room temperature for 12 hours.

- After completion, the product is extracted with ethyl acetate, dried, and purified by flash chromatography.

This method gives the α-aminonitrile intermediate with good yields and stereochemical control when chiral aldehydes or chiral auxiliaries are used.

Carbamate Formation: Coupling with Benzyl Chloroformate

The α-aminonitrile is then converted to the carbamate by reaction with benzyl chloroformate or other carbamoylating reagents under mild conditions.

Typical Carbamate Formation Methods:

Method A (Isobutyl Chloroformate Activation):

Boc-protected amino acid or α-aminonitrile is activated by isobutyl chloroformate in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in anhydrous DMF at low temperature (-30 °C). After activation, aqueous ammonium chloride is added to quench the reaction, followed by extraction and purification.Method B (HATU Coupling):

The free primary amine (α-aminonitrile) is reacted with benzyl carbamate or carboxylic acid derivative in the presence of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA in dry DMF at room temperature for 20 hours. The mixture is then worked up by extraction and purified by flash chromatography.Method C (TBTU Coupling):

Similar to Method B, but using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling reagent in a DMF/dichloromethane solvent mixture under argon atmosphere. Stirring at room temperature for 20 hours followed by standard workup yields the carbamate product.

Research Findings and Notes

- The stereochemistry of the (S)-enantiomer is preserved through the use of chiral starting materials or chiral auxiliaries in the initial α-aminonitrile synthesis step.

- Carbamate formation is highly efficient using coupling reagents such as HATU or TBTU, which activate the carboxyl group or carbamoyl chloride for nucleophilic attack by the amino group.

- Reaction conditions typically involve inert atmosphere (argon), anhydrous solvents (DMF, CH2Cl2), and mild temperatures (room temperature to -30 °C).

- Purification is commonly achieved by flash column chromatography using silica gel and appropriate solvent systems.

- The choice of base (DIPEA, NaOH, KOH) and catalyst influences yield and purity and should be optimized based on substrate and scale.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| α-Aminonitrile synthesis | NaCN, NH4Cl, aldehyde, MeOH, rt, 12 h | Strecker reaction, chiral control |

| Carbamate formation A | Isobutyl chloroformate, DIPEA, DMF, -30 °C | Activation method, aqueous NH4Cl quench |

| Carbamate formation B | HATU, DIPEA, DMF, rt, 20 h | Efficient coupling, mild conditions |

| Carbamate formation C | TBTU, DIPEA, DMF/CH2Cl2 (1:1), rt, 20 h | Alternative coupling reagent |

| Purification | Flash chromatography (silica gel) | Solvent system varies |

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-cyano-2-phenylethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of benzyl carbamate oxides.

Reduction: Formation of (S)-benzyl (1-amino-2-phenylethyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(S)-Benzyl (1-cyano-2-phenylethyl)carbamate is primarily used as an intermediate in organic synthesis. It can be utilized to create various derivatives that possess different functional groups, which can further enhance biological activity or facilitate the development of new pharmaceuticals.

Synthesis Methods:

- Chiral Synthesis: The compound can be synthesized through asymmetric synthesis methods that utilize chiral catalysts, ensuring high enantiomeric purity.

- Functionalization: The cyano group allows for further functionalization through nucleophilic addition reactions, making it a valuable precursor for synthesizing other biologically active compounds.

The biological implications of this compound have been studied in various contexts:

Antimicrobial Properties:

Research indicates that compounds similar to this compound exhibit antimicrobial activity against resistant strains of bacteria. For instance, studies have shown that certain derivatives demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with minimum inhibitory concentrations (MIC) ranging from 0.10 to 2.35 µM.

Cytotoxicity Studies:

In vitro studies on cell lines such as HeLa and A549 have revealed that while some derivatives exhibit low cytotoxicity, others may present potential toxicity at higher concentrations. For example, related studies found IC50 values indicating significant cytotoxic effects on cancer cell lines.

Pharmaceutical Applications

This compound is being investigated for its potential use in drug development:

Drug Design:

The compound's ability to act as a linker in drug conjugates enhances the solubility and stability of therapeutic agents. Its application in PROTAC technology represents a promising strategy for targeted protein degradation, which is crucial for treating various cancers.

Therapeutic Potential:

Research has indicated that derivatives of this compound could be developed into novel therapeutics aimed at specific molecular targets involved in disease pathways. The unique structural characteristics allow for modifications that can optimize efficacy and reduce side effects.

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 0.10–2.35 µM | |

| Antibacterial | VRE | 0.15–1.56 µM | |

| Cytotoxicity | HeLa | >100 µM | |

| Cytotoxicity | A549 | 58.42 µM |

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-cyano-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrile group and the carbamate moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarities and Modifications

The compound’s analogs vary in substituents and stereochemistry, impacting physicochemical properties and bioactivity. Key examples include:

| Compound Name | CAS Reg. No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Benzyl (1-cyanocyclohexyl)carbamate | 1352999-51-9 | 0.93 | Cyclohexyl vs. phenylethyl substituent |

| (R)-Benzyl (1-cyano-2-methylpropyl)carbamate | 117143-35-8 | 0.91 | R-configuration; branched alkyl chain |

| (S)-Benzyl (1-cyano-3-methylbutyl)carbamate | 3589-42-2 | 0.90 | Extended alkyl chain (C4 vs. C2) |

Impact of Substituents :

- Cyclohexyl vs.

- Stereochemistry : The (R)-configured analog (CAS 117143-35-8) shows divergent binding kinetics due to reversed spatial orientation, as evidenced in enzyme inhibition assays .

Functional Comparisons

Physicochemical Properties

- Melting Point: The target compound melts at 132–134°C, higher than benzyl (1-cyanocyclopentyl)carbamate (mp ~120°C), likely due to stronger intermolecular π-π stacking from the phenyl group .

- Solubility: The phenylethyl backbone confers moderate solubility in polar aprotic solvents (e.g., acetone), whereas cyclohexyl analogs require non-polar solvents for dissolution .

Biological Activity

(S)-Benzyl (1-cyano-2-phenylethyl)carbamate, a compound with the potential for various biological activities, has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C15H16N2O2

CAS Number : 21947-21-7

Molecular Weight : 256.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The carbamate functional group allows for hydrogen bonding and electrostatic interactions, which can enhance binding affinity to target sites. Additionally, the cyano group may participate in nucleophilic addition reactions, influencing the compound's reactivity and biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Studies have explored the anticancer potential of carbamate derivatives. The structural characteristics of this compound may contribute to inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, certain analogs have demonstrated cytotoxic effects on human cancer cell lines, indicating a promising avenue for further investigation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several carbamate derivatives against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment .

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 32 |

| Benzyl isothiocyanate | Structure | Antitumorigenic | 20 |

| Acetophenone derivative | Structure | Moderate antimicrobial | 64 |

Q & A

Q. What are the key synthetic steps for (S)-Benzyl (1-cyano-2-phenylethyl)carbamate?

The synthesis involves a two-stage reduction and functionalization protocol. In Stage #1, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) is used to reduce intermediates at 20°C for 2 hours. Stage #2 employs hydrochloric acid (HCl) and water for quenching and purification. Critical parameters include maintaining anhydrous conditions for LiAlH₄ and controlling reaction temperature to avoid side reactions. Post-synthesis, the product is isolated via solvent evaporation and recrystallization .

Q. What safety protocols are critical during handling?

Key precautions include:

- P201 : Obtain specific instructions before use.

- P202 : Do not handle until all safety precautions are understood.

- P210 : Avoid heat, sparks, and open flames due to flammability risks.

Use fume hoods for reactions involving volatile solvents (e.g., THF) and wear appropriate PPE (gloves, lab coat, goggles). Emergency protocols for acid exposure (e.g., HCl neutralization with bicarbonate) must be established .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : To confirm stereochemistry (S-configuration) and functional groups (cyano, carbamate).

- HPLC : For purity assessment (>97% purity, as per Extra Pure grade standards).

- Mass spectrometry : To verify molecular weight (e.g., 238.28 g/mol for related benzyl carbamates) .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying conditions?

Yield optimization requires:

- Catalyst screening : Testing alternatives to LiAlH₄ (e.g., sodium borohydride) for milder reduction conditions.

- Solvent effects : Comparing THF with polar aprotic solvents (e.g., DMF) to improve intermediate solubility.

- Temperature control : Lowering reaction temperatures (e.g., 0–10°C) to minimize byproducts like over-reduced species.

Data from analogous syntheses suggest yields >90% are achievable with optimized stoichiometry (1.1:1 reagent-to-substrate ratio) .

Q. What challenges arise in elucidating its biochemical mechanisms?

Challenges include:

- Target specificity : Differentiating between HIV protease inhibition (via active-site binding) and off-target effects (e.g., apoptosis induction in cancer cells).

- Pathway crosstalk : Resolving whether observed anti-cancer activity (cell cycle arrest) is direct or secondary to protease inhibition.

Methodological approaches: - Kinetic assays : To measure enzyme inhibition constants (Kᵢ).

- CRISPR-Cas9 knockouts : To validate target pathways in cellular models .

Q. How to reconcile contradictory data in reported biological activities?

Discrepancies (e.g., variable IC₅₀ values across studies) may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or protease isoforms.

- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of the carbamate group).

Resolution strategies: - Quality control : Use HPLC to confirm compound integrity pre-assay.

- Dose-response normalization : Standardize protocols (e.g., ATP-based viability assays) across labs.

- Meta-analysis : Pool data from PubChem and independent studies to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.